An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of the novel compound 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's physical and chemical characteristics is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[1] This document is structured to provide not just data, but actionable insights into the experimental determination and theoretical significance of these parameters.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure. For 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, this is achieved through a combination of spectroscopic methods that, together, provide a detailed picture of its atomic composition and connectivity.
Chemical Structure:
Caption: Chemical structure of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid.
Molecular Formula: C₁₀H₉FN₂O₂
Molecular Weight: 224.19 g/mol
Spectroscopic Confirmation
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule.[3][4][5] For 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the phenyl ring. The integration of the peaks would correspond to the number of protons in each environment.[3]
-
¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the cyano group, the carboxylic acid, the methylene group, and the methyl group.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretches of the aromatic ring and the aliphatic methyl and methylene groups, typically in the 3100-2850 cm⁻¹ region.
-
C≡N stretch of the cyano group, a sharp and intense peak around 2260-2220 cm⁻¹.
-
C=O stretch of the carboxylic acid, a strong, sharp peak around 1725-1700 cm⁻¹.
-
C-N stretch of the tertiary amine.
-
C-F stretch , typically in the 1400-1000 cm⁻¹ region.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid. As experimental data for this specific molecule is not widely available, predicted values from reliable computational models are included.[1][9][10] It is crucial for any research program to experimentally verify these values.
| Property | Predicted Value | Experimental Protocol | Importance in Drug Development |
| Melting Point (°C) | Not available | Capillary Method[2][11][12][13][14] | Purity assessment, solid-state stability, and formulation development. |
| Boiling Point (°C) | Not available | Not applicable (likely decomposes) | Not typically relevant for solid compounds in drug development. |
| Aqueous Solubility | Low to moderate | Shake-Flask Method[15][16][17][18] | Crucial for absorption and bioavailability; impacts formulation strategies. |
| pKa | ~3-4 (carboxylic acid) | Potentiometric Titration[19][20][21][22][23] | Governs ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP (o/w) | ~1.5 - 2.5 | Shake-Flask Method[24][25][26][27][28] | Measures lipophilicity, which influences membrane permeability, metabolic stability, and off-target effects. |
Experimental Determination Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Procedure:
-
Sample Preparation: Ensure the sample of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid is completely dry and finely powdered.[2]
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
Observation and Recording:
-
Reporting: The melting point is reported as the range from T_initial to T_final.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[16] Poorly soluble compounds often exhibit low and variable absorption. This method determines the equilibrium solubility, which is the maximum concentration of the compound that can be dissolved in an aqueous medium at a specific temperature.
Caption: Workflow for Aqueous Solubility Determination.
Procedure:
-
Preparation: Add an excess amount of solid 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[16]
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Analysis: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Reporting: Report the solubility in appropriate units (e.g., mg/mL, µM).
pKa Determination (Potentiometric Titration)
Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target protein.[21][22]
Caption: Workflow for pKa Determination.
Procedure:
-
Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low). Purge the solution with nitrogen to remove dissolved CO₂.[19][21]
-
Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.[19]
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for an acidic compound) added in small, precise increments.[21]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH values against the volume of titrant added.
-
pKa Calculation: Determine the equivalence point from the titration curve (the point of maximum slope). The pKa is equal to the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[20]
LogP Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[26]
Caption: Workflow for LogP Determination.
Procedure:
-
Phase Preparation: Prepare pre-saturated n-octanol (saturated with water) and pre-saturated water (saturated with n-octanol) to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase to a vial. Seal and shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[24][27]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.[25]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Conclusion
The physicochemical properties outlined in this guide are fundamental to the rational design and development of 2-[(4-Cyano-2-fluorophenyl)(methyl)amino]acetic acid as a potential therapeutic agent. While predictive models provide valuable initial estimates, rigorous experimental determination using the detailed protocols herein is imperative. A comprehensive understanding and optimization of these properties will ultimately de-risk the development process and increase the probability of advancing a successful drug candidate.
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